N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide
Brand Name: Vulcanchem
CAS No.: 14785-95-6
VCID: VC0084077
InChI: InChI=1S/C6H8N4O3/c1-10-4(7)3(8-2-11)5(12)9-6(10)13/h2H,7H2,1H3,(H,8,11)(H,9,12,13)
SMILES: CN1C(=C(C(=O)NC1=O)NC=O)N
Molecular Formula: C6H8N4O3
Molecular Weight: 184.15 g/mol

N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide

CAS No.: 14785-95-6

Main Products

VCID: VC0084077

Molecular Formula: C6H8N4O3

Molecular Weight: 184.15 g/mol

N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide - 14785-95-6

CAS No. 14785-95-6
Product Name N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide
Molecular Formula C6H8N4O3
Molecular Weight 184.15 g/mol
IUPAC Name N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)formamide
Standard InChI InChI=1S/C6H8N4O3/c1-10-4(7)3(8-2-11)5(12)9-6(10)13/h2H,7H2,1H3,(H,8,11)(H,9,12,13)
Standard InChIKey WIORCHCZQJVXLD-UHFFFAOYSA-N
SMILES CN1C(=C(C(=O)NC1=O)NC=O)N
Canonical SMILES CN1C(=C(C(=O)NC1=O)NC=O)N
PubChem Compound 84646
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator